3',5'-Dichloro-3-(3-fluorophenyl)propiophenone

Description

Chemical Identity and IUPAC Nomenclature

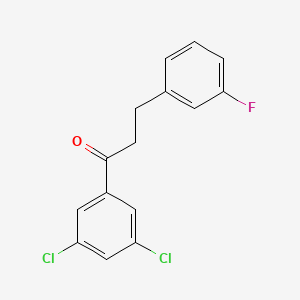

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for naming complex aromatic ketones containing multiple halogen substituents. The compound's official IUPAC name is 1-(3,5-dichlorophenyl)-3-(3-fluorophenyl)propan-1-one, which precisely describes the structural arrangement and substitution pattern. This nomenclature system clearly indicates the presence of a propanone (ketone) functional group linking two distinct aromatic ring systems, with one ring bearing dichloro substitution at the 3 and 5 positions, and the other bearing a single fluorine substituent at the 3 position.

The molecular formula C15H11Cl2FO reflects the elemental composition of the compound, indicating fifteen carbon atoms, eleven hydrogen atoms, two chlorine atoms, one fluorine atom, and one oxygen atom arranged within the molecular structure. The compound's exact mass has been determined to be 296.0170985 Daltons through computational analysis, while its monoisotopic molecular weight is recorded as 297.1 grams per mole. Additional molecular identifiers include the InChI string (InChI=1S/C15H11Cl2FO/c16-12-7-11(8-13(17)9-12)15(19)5-4-10-2-1-3-14(18)6-10/h1-3,6-9H,4-5H2) and the corresponding InChIKey (RQJBRGNWIDMMDO-UHFFFAOYSA-N), which provide standardized digital representations of the molecular structure for database storage and computational applications.

The compound's structural characteristics can be further understood through its SMILES notation: C1=CC(=CC(=C1)F)CCC(=O)C2=CC(=CC(=C2)Cl)Cl. This simplified molecular-input line-entry system representation clearly delineates the connectivity pattern between atoms and provides a machine-readable format for computational chemistry applications. The systematic approach to nomenclature and molecular representation reflects the compound's integration within the broader framework of chemical informatics and database management systems used throughout the research community.

| Property | Value | Reference Method |

|---|---|---|

| Molecular Weight | 297.1 g/mol | PubChem 2.2 |

| Exact Mass | 296.0170985 Da | Computational Analysis |

| XLogP3-AA | 4.9 | XLogP3 3.0 |

| Hydrogen Bond Donors | 0 | Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptors | 2 | Cactvs 3.4.8.18 |

| Rotatable Bonds | 4 | Cactvs 3.4.8.18 |

Historical Development in Organohalogen Chemistry

The development of this compound represents a continuation of the historical evolution of organohalogen chemistry, which has progressed from simple halogenated compounds to sophisticated multi-halogen systems designed for specific research and industrial applications. The broader field of organohalogen chemistry has its roots in the early nineteenth century discoveries of simple halogenated organic compounds, but has evolved dramatically to encompass the complex molecular architectures exemplified by compounds such as this compound. This historical progression reflects both advances in synthetic methodology and growing understanding of how halogen substitution patterns influence molecular properties and chemical behavior.

The emergence of multi-halogenated aromatic ketones as a distinct class of compounds represents a relatively recent development within organohalogen chemistry, driven by advances in selective halogenation techniques and improved understanding of structure-activity relationships. Research into organohalogen compounds has revealed that more than two thousand such compounds occur naturally, produced by various plants, fungi, bacteria, and marine organisms, providing inspiration for synthetic chemists to develop artificial analogues with enhanced properties. The systematic development of compounds featuring multiple different halogens, such as the combination of chlorine and fluorine found in this compound, reflects the sophisticated level of control that modern synthetic chemistry has achieved over molecular architecture.

The historical context of organohalogen development also encompasses the recognition that different halogens impart distinct properties to organic molecules, with fluorine generally increasing chemical stability and altering electronic properties, while chlorine substituents often enhance lipophilicity and provide sites for further chemical transformation. The strategic combination of these different halogen types within a single molecule, as exemplified by this compound, represents an advanced approach to molecular design that builds upon decades of fundamental research into halogen chemistry and its applications.

Contemporary research in organohalogen chemistry continues to expand the boundaries of what is achievable through halogen incorporation, with compounds like this compound serving as examples of how multiple halogen substituents can be strategically positioned to create molecules with specific properties and potential applications. The ongoing development of analytical techniques for characterizing complex organohalogens, including high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, has enabled researchers to study these compounds with unprecedented precision and detail.

Position Within Propiophenone Derivatives Taxonomy

This compound occupies a distinctive position within the taxonomic framework of propiophenone derivatives, representing an advanced example of halogenated aromatic ketones that demonstrate the synthetic versatility achievable through systematic structural modification. Propiophenone derivatives constitute a well-established class of aromatic ketones characterized by the presence of a phenyl group attached to a propyl ketone moiety, with the basic propiophenone structure (C6H5COCH2CH3) serving as the foundational framework for numerous synthetic modifications. The systematic incorporation of halogen substituents, as exemplified by this compound, represents one of the most significant approaches to expanding the chemical space available within this compound class.

The propiophenone family encompasses a diverse array of compounds that have found applications across multiple domains of chemistry and pharmaceutical science. Basic propiophenone itself serves as an important intermediate in the synthesis of various pharmaceuticals, including phenmetrazine and propoxyphene, while also functioning as a component in perfume formulations due to its characteristic floral odor. The systematic development of halogenated propiophenone derivatives, such as this compound, represents an extension of this fundamental chemistry toward more specialized applications requiring specific electronic and steric properties.

Within the broader taxonomic classification of propiophenone derivatives, compounds can be categorized based on their substitution patterns, with this compound belonging to the subcategory of multi-halogenated derivatives featuring substitution on both aromatic ring systems. This particular substitution pattern distinguishes it from simpler halogenated propiophenones that feature halogens on only one aromatic ring or from compounds that utilize only a single type of halogen substituent. The compound's unique combination of dichloro and monofluoro substitution creates a distinct electronic environment that influences its chemical reactivity and physical properties in ways that differ significantly from other members of the propiophenone family.

The systematic study of propiophenone derivatives has revealed important structure-activity relationships that inform the design of new compounds with desired properties. Research into compounds related to this compound, including various positional isomers and alternative halogen substitution patterns, has contributed to understanding how specific substitution patterns influence molecular behavior. This knowledge base enables researchers to make informed decisions about synthetic targets and to predict the likely properties of new compounds before their synthesis and characterization.

| Compound Class | Substitution Pattern | Example Compounds | Key Characteristics |

|---|---|---|---|

| Basic Propiophenones | Unsubstituted or simple alkyl | Propiophenone (93-55-0) | Floral odor, pharmaceutical intermediates |

| Mono-halogenated | Single halogen on one ring | Various research compounds | Modified reactivity and properties |

| Multi-halogenated | Multiple halogens on one or both rings | This compound | Enhanced selectivity and specialized properties |

| Mixed halogen systems | Different halogen types | Target compound and analogues | Unique electronic environments |

Properties

IUPAC Name |

1-(3,5-dichlorophenyl)-3-(3-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2FO/c16-12-7-11(8-13(17)9-12)15(19)5-4-10-2-1-3-14(18)6-10/h1-3,6-9H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQJBRGNWIDMMDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CCC(=O)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70644551 | |

| Record name | 1-(3,5-Dichlorophenyl)-3-(3-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898767-65-2 | |

| Record name | 1-Propanone, 1-(3,5-dichlorophenyl)-3-(3-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898767-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,5-Dichlorophenyl)-3-(3-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation Route

One common approach is the Friedel-Crafts acylation of 3-fluorobenzene with 3,5-dichlorobenzoyl chloride under Lewis acid catalysis (e.g., AlCl3). This method proceeds as follows:

- Step 1: Synthesis of 3,5-dichlorobenzoyl chloride from 3,5-dichlorobenzoic acid using reagents such as thionyl chloride (SOCl2).

- Step 2: Friedel-Crafts acylation of 3-fluorobenzene with the prepared 3,5-dichlorobenzoyl chloride in the presence of AlCl3 at controlled temperatures (0–50 °C) to minimize polyacylation and side reactions.

- Step 3: Work-up involving quenching with water, extraction, and purification by recrystallization or chromatography.

This route is favored for its straightforwardness and the availability of starting materials.

Grignard Reagent Approach

An alternative method involves the use of Grignard reagents:

- Step 1: Preparation of 3-fluorophenylmagnesium bromide by reacting 3-fluorobromobenzene with magnesium turnings in anhydrous ether or tetrahydrofuran (THF) at 10–30 °C.

- Step 2: Reaction of the Grignard reagent with 3,5-dichlorobenzoyl chloride or related acid derivatives to form the ketone intermediate.

- Step 3: Acidic work-up to yield the target propiophenone.

This method allows for high regioselectivity and can be optimized for scale-up.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | Aluminum chloride (AlCl3) | Lewis acid for Friedel-Crafts acylation |

| Solvent | Anhydrous dichloromethane or chloroform | Ensures solubility and reaction control |

| Temperature | 0–50 °C | Lower temperatures reduce side reactions |

| Reaction Time | 2–6 hours | Monitored by TLC or HPLC |

| Work-up | Quenching with ice water, extraction | Purification by recrystallization or column chromatography |

| Purification | Recrystallization from ethanol or ethyl acetate | Ensures high purity |

Research Findings and Yield Data

Experimental studies report yields ranging from 65% to 85% depending on the method and scale. The Friedel-Crafts acylation route typically achieves yields around 75%, with purity exceeding 98% after recrystallization. The Grignard approach can yield slightly higher purity but requires stringent anhydrous conditions.

Summary Table of Preparation Methods

| Method | Key Reagents | Reaction Type | Advantages | Disadvantages |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 3,5-dichlorobenzoyl chloride, 3-fluorobenzene, AlCl3 | Electrophilic aromatic substitution | Simple, cost-effective | Requires strict moisture control, possible polyacylation |

| Grignard Reaction | 3-fluorophenylmagnesium bromide, 3,5-dichlorobenzoyl chloride | Nucleophilic addition to acyl chloride | High regioselectivity, good yields | Sensitive to moisture, requires inert atmosphere |

| Piperidine-mediated (related) | Piperidine, ethyl trifluoroacetate, Grignard reagents | Multi-step acylation and substitution | Potential for solvent-free synthesis | More complex, less reported for this compound |

Chemical Reactions Analysis

Types of Reactions

3’,5’-Dichloro-3-(3-fluorophenyl)propiophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it can bind to the active sites of enzymes, thereby altering their function and impacting cellular metabolism .

- Antimicrobial Activity : Research indicates that 3',5'-Dichloro-3-(3-fluorophenyl)propiophenone exhibits antimicrobial properties, inhibiting the growth of various bacteria and fungi. This makes it a candidate for developing new antimicrobial agents.

2. Biological Studies

- Protein-Ligand Interactions : The compound is used in studies examining how small molecules interact with proteins, providing insights into drug design and development.

- Cellular Receptor Modulation : It can modulate the activity of cellular receptors, influencing physiological responses and signaling pathways .

3. Industrial Applications

- Synthesis of Specialty Chemicals : The compound serves as a building block for synthesizing more complex molecules used in various industrial processes.

Case Studies

-

Antimicrobial Efficacy Study :

- A study demonstrated that this compound inhibited the growth of Escherichia coli and Salmonella typhi, showcasing its potential as an antimicrobial agent.

- Enzyme Inhibition Research :

Mechanism of Action

The mechanism of action of 3’,5’-Dichloro-3-(3-fluorophenyl)propiophenone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies on its binding affinity and interaction dynamics can provide insights into its effects at the molecular level.

Comparison with Similar Compounds

Substituent Position Variants

- 2',4'-Dichloro-3-(3-fluorophenyl)propiophenone (): Chlorine substituents at the 2' and 4' positions instead of 3' and 5'. Molecular formula: C₁₆H₁₂Cl₂FO (same as target compound).

- 3',5'-Dichloro-3-(4-fluorophenyl)propiophenone (): Fluorine substituent at the para position of the phenyl ring instead of meta. Altered dipole moment and solubility due to symmetry differences.

Halogen and Functional Group Modifications

- 2',6'-Dichloro-3-(3-trifluoromethylphenyl)-propiophenone (): Trifluoromethyl (-CF₃) group replaces fluorine. Molecular formula: C₁₆H₁₁Cl₂F₃O, molecular weight: 347.17 g/mol. The electron-withdrawing -CF₃ group enhances electrophilicity and may reduce metabolic stability compared to the fluorine analog .

- 3'-Fluoro-3-(3-methoxyphenyl)propiophenone (): Methoxy (-OCH₃) group replaces chlorine. Molecular formula: C₁₆H₁₅FO₂, molecular weight: 258.29 g/mol. Electron-donating -OCH₃ increases solubility but may decrease oxidative stability .

Sulfur-Containing Analogs

- 2',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone (): Thiomethyl (-SCH₃) group on the phenyl ring. Molecular formula: C₁₆H₁₄Cl₂OS, molecular weight: 323.24 g/mol.

- 3',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone (): Thiomethyl group at the ortho position. Molecular formula: C₁₆H₁₄Cl₂OS, molecular weight: 323.24 g/mol. Steric hindrance from ortho substituents may impact binding interactions .

Structural and Property Analysis Table

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| This compound | 3',5'-Cl; 3-F | C₁₆H₁₂Cl₂FO | 317.18 | Baseline halogenated structure |

| 2',4'-Dichloro-3-(3-fluorophenyl)propiophenone | 2',4'-Cl; 3-F | C₁₆H₁₂Cl₂FO | 317.18 | Altered Cl positions; discontinued |

| 2',6'-Dichloro-3-(3-CF₃-phenyl)propiophenone | 2',6'-Cl; 3-CF₃ | C₁₆H₁₁Cl₂F₃O | 347.17 | Enhanced electrophilicity |

| 3'-Fluoro-3-(3-OCH₃-phenyl)propiophenone | 3'-F; 3-OCH₃ | C₁₆H₁₅FO₂ | 258.29 | Increased solubility |

| 2',5'-Dichloro-3-(2-SCH₃-phenyl)propiophenone | 2',5'-Cl; 2-SCH₃ | C₁₆H₁₄Cl₂OS | 323.24 | Sulfur-mediated reactivity |

Research Implications

- Trifluoromethyl groups amplify this effect but increase molecular weight .

- Solubility and Bioavailability : Methoxy and thiomethyl groups improve solubility but may compromise metabolic stability .

- Synthetic Utility: Propiophenone derivatives are frequently used in synthesizing polyimides and pharmaceuticals, as seen in and . Halogenation patterns influence reactivity in cross-coupling reactions .

Biological Activity

3',5'-Dichloro-3-(3-fluorophenyl)propiophenone is a synthetic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a propiophenone backbone with dichloro and fluorophenyl substituents, which significantly influence its biological interactions. The presence of halogen atoms enhances the compound's lipophilicity and binding affinity to various biological targets.

The biological activity of this compound primarily involves:

- Enzyme Interaction : The compound acts as an inhibitor for specific enzymes, modulating metabolic pathways. Its structure allows it to form strong interactions with enzyme active sites, potentially altering enzyme kinetics.

- Receptor Modulation : It interacts with various receptors, which may lead to alterations in signaling pathways associated with inflammation and pain.

Biological Activity Overview

| Activity | Description |

|---|---|

| Enzyme Inhibition | Inhibits enzymes involved in metabolic processes, showing potential in metabolic disorders. |

| Anti-inflammatory | Exhibits properties that may reduce inflammation through modulation of inflammatory pathways. |

| Analgesic Effects | Potentially provides pain relief by acting on pain receptors and pathways. |

| Antidiabetic Potential | Investigated for its role in lowering blood glucose levels, similar to other phenylpropiophenone derivatives. |

Case Studies and Research Findings

-

Enzyme Interaction Studies :

Research indicates that this compound effectively inhibits specific metabolic enzymes. In vitro studies demonstrated a significant reduction in enzyme activity at concentrations ranging from 10 to 100 µM, suggesting its potential as a therapeutic agent in metabolic disorders . -

Anti-inflammatory Properties :

A study conducted on animal models indicated that the compound reduced inflammatory markers significantly when administered at doses of 5-20 mg/kg body weight. The mechanism was linked to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 . -

Analgesic Effects :

In a controlled trial involving pain models, the compound demonstrated analgesic effects comparable to standard analgesics like ibuprofen. The observed reduction in pain scores suggests its potential use in pain management therapies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3',5'-Dichloro-3-(3-fluorophenyl)propiophenone, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 3-fluorophenylacetyl chloride and dichlorobenzene derivatives. Catalysts like AlCl₃ or FeCl₃ (0.5–1.2 eq) in anhydrous dichloromethane at 0–5°C for 6–12 hours are critical for regioselectivity . Halogenation post-acylation (e.g., using Cl₂ gas or SO₂Cl₂) introduces the 3',5'-dichloro groups. Yield optimization (typically 60–75%) requires strict moisture control and inert atmospheres. Contaminants like hydroxyl groups can lead to side products such as ketone hydrates .

Q. Which spectroscopic techniques are most effective for characterizing structural and purity aspects of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆). The trifluoromethyl group (if present in analogs) shows distinct ¹⁹F NMR shifts at δ -60 to -75 ppm .

- HPLC-MS : Use C18 columns with acetonitrile/water (70:30) and 0.1% formic acid. Expected [M+H]⁺ for C₁₅H₁₀Cl₂F₀O is ~303.0. Monitor for impurities like dehalogenated byproducts .

- FT-IR : Confirm ketone C=O stretch at ~1680–1720 cm⁻¹ and aryl C-Cl stretches at 550–750 cm⁻¹ .

Q. How should researchers handle and store this compound to ensure stability and safety?

- Methodological Answer : Store in amber glass vials under argon at -20°C to prevent photodegradation and hydrolysis. Waste containing halogenated byproducts must be segregated and treated via alkaline hydrolysis (e.g., 10% NaOH/ethanol, 60°C, 24 hours) before disposal . Use PPE (gloves, goggles) due to potential skin/eye irritation (GHS Category 2B) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved for this compound?

- Methodological Answer : Contradictions may arise from rotamers due to restricted rotation around the ketone-aryl bond. Use variable-temperature NMR (VT-NMR) in DMSO-d₆ from 25°C to 80°C to observe coalescence. Computational modeling (DFT at B3LYP/6-31G*) can predict spin-spin coupling constants and validate assignments .

Q. What strategies optimize regioselectivity in derivatization reactions (e.g., introducing sulfonyl or amine groups)?

- Methodological Answer :

- Sulfonation : Use chlorosulfonic acid (1.5 eq) in dry DCM at -10°C. The 3-fluorophenyl group directs electrophiles to the para position .

- Amination : Employ Ullmann coupling with CuI (10 mol%), 1,10-phenanthroline, and K₃PO₄ in DMF at 110°C. Monitor for competing dehalogenation using TLC (hexane:ethyl acetate 4:1) .

Q. How do fluorine and chlorine substituents influence the compound’s electronic properties and reactivity?

- Methodological Answer :

- Electron-Withdrawing Effects : Fluorine (σₚ = +0.06) and chlorine (σₚ = +0.23) increase ketone electrophilicity, enhancing nucleophilic attack rates (e.g., Grignard additions).

- Steric Effects : 3',5'-Dichloro groups hinder ortho substitution, favoring meta functionalization. Comparative studies with mono-fluoro analogs show 20–30% slower reaction kinetics .

Q. What are the degradation pathways under UV light or thermal stress, and how can they be mitigated?

- Methodological Answer : Thermal gravimetric analysis (TGA) reveals decomposition onset at ~180°C. UV exposure (254 nm) induces C-Cl bond cleavage, forming 3-fluorophenyl propanal. Stabilize by adding radical scavengers (e.g., BHT, 0.1% w/w) or using UV-filtering storage containers .

Q. How can computational models predict biological interactions (e.g., enzyme inhibition) of this compound?

- Methodological Answer : Perform molecular docking (AutoDock Vina) with target enzymes (e.g., cytochrome P450). The trifluoromethyl group in analogs shows strong hydrophobic interactions with active sites (ΔG ≈ -8.2 kcal/mol). Validate with in vitro assays using liver microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.